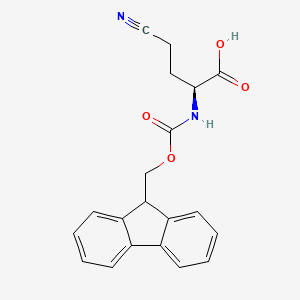

(S)-2-(Fmoc-amino)-4-cyanobutanoic acid

Description

Significance of Unnatural Amino Acids in Peptide Science and Chemical Biology Research

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids not naturally encoded in the genetic makeup of organisms. nih.gov Their introduction into peptide and protein structures has become an indispensable tool in peptide science and chemical biology, offering a way to transcend the limitations of the 20 canonical amino acids. nih.gov By incorporating UAAs, researchers can design peptides and proteins with novel structures and enhanced functionalities.

The significance of UAAs lies in their ability to confer unique physicochemical properties upon biomolecules. nih.gov These modifications can lead to enhanced stability against proteolytic degradation, improved binding affinity and selectivity for biological targets, and constrained conformational flexibility, which is crucial for structure-activity relationship studies. cpcscientific.com For instance, UAAs can be used to create peptidomimetics—compounds that mimic the structure and function of natural peptides but often possess improved pharmacokinetic properties, such as better in vivo stability and oral absorption. sigmaaldrich.com

In chemical biology research, UAAs serve as powerful molecular probes to investigate complex biological systems. sigmaaldrich.com By introducing specific functional groups—such as fluorescent labels, photocrosslinkers, or bioorthogonal handles—into proteins at precise locations, scientists can study protein dynamics, protein-protein interactions, and cellular processes with high specificity. dimensioncap.com This strategic incorporation allows for the fine-tuning of a protein's three-dimensional structure and the introduction of entirely new biological functions, making UAAs essential for advancing drug discovery and protein engineering. nih.gov

Evolution and Advantages of 9-Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of peptides was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield. peptide.comresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. biotage.com Central to the success of SPPS are protecting group strategies that prevent unwanted side reactions. wikipedia.org For many years, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was dominant, but it required the repeated use of strong acid for deprotection and harsh, corrosive reagents like hydrogen fluoride (B91410) (HF) for the final cleavage from the resin. wikipedia.orgnih.gov

A major breakthrough occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov By the late 1970s, this group was adapted for solid-phase applications, leading to the development of the Fmoc/tBu (Fmoc/tert-butyl) strategy. peptide.comnih.gov This approach gained widespread adoption and is now the method of choice for most peptide synthesis applications. nih.govaltabioscience.com

The advantages of Fmoc chemistry over the traditional Boc method are significant:

Milder Deprotection Conditions : The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent, which is a much milder condition than the strong acids required for Boc removal. wikipedia.orgaltabioscience.com This gentler approach preserves the integrity of sensitive amino acid residues and complex modifications within the peptide chain. nih.gov

Orthogonality : The Fmoc/tBu strategy offers a truly orthogonal protection scheme. nih.gov The N-terminal Fmoc group is removed by a base, while the side-chain protecting groups (like tBu) and the resin linkage are acid-labile, typically cleaved by trifluoroacetic acid (TFA). wikipedia.org This prevents the premature removal of side-chain protecting groups during the synthesis cycles. nih.gov

Compatibility : The mild conditions of Fmoc chemistry are compatible with a wide range of sensitive modifications, making it the preferred method for synthesizing post-translationally modified peptides, such as phosphorylated and glycosylated peptides. nih.govaltabioscience.com

Ease of Automation and Monitoring : The cleavage of the Fmoc group releases a fluorenyl moiety, which has a strong UV absorbance. nih.gov This property allows for real-time, spectrophotometric monitoring of the deprotection step, facilitating the automation and optimization of the synthesis process. wikipedia.org

These benefits have made Fmoc SPPS a robust, efficient, and versatile technique, contributing significantly to its widespread use in both academic research and the industrial production of therapeutic peptides. nih.govaltabioscience.com

Contextualizing (S)-2-(Fmoc-amino)-4-cyanobutanoic Acid within the Landscape of Protected Amino Acids and Synthetic Building Blocks

This compound is a prime example of a specialized chemical tool developed for modern organic synthesis. It is classified as an unnatural amino acid derivative where the alpha-amino group is protected by the Fmoc moiety. This protection makes it directly suitable for incorporation into peptide chains using the standard Fmoc SPPS methodology. nih.govnih.gov

The defining feature of this compound is its side chain, which terminates in a cyano (-C≡N) group. This functional group distinguishes it from the canonical amino acids and imparts unique chemical reactivity. The presence of the cyano group makes this compound more than just a building block for modified peptides; it is a versatile synthetic intermediate. The nitrile functionality can participate in a variety of chemical transformations, allowing for further modification after its incorporation into a larger molecule. This dual functionality—as both a protected amino acid and a reactive chemical handle—positions it as a valuable building block in the synthesis of complex organic molecules, peptidomimetics, and functionalized materials. nih.govsigmaaldrich.com

The table below summarizes the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H18N2O4 | nih.gov |

| Molecular Weight | 350.4 g/mol | nih.gov |

| Appearance | White to off-white solid | chemicalbook.com |

| IUPAC Name | (2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | nih.gov |

| Boiling Point (Predicted) | 636.2±55.0 °C | chemicalbook.com |

| Density (Predicted) | 1.301±0.06 g/cm3 | chemicalbook.com |

| pKa (Predicted) | 3.53±0.10 | chemicalbook.com |

| CAS Number | 913253-24-4 | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSKJCGILKSAFL-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for S 2 Fmoc Amino 4 Cyanobutanoic Acid and Its Analogs

Regio- and Stereoselective Synthesis of α-Amino-γ-cyanobutanoic Acid Scaffolds

The cornerstone of synthesizing (S)-2-(Fmoc-amino)-4-cyanobutanoic acid lies in the regio- and stereoselective construction of the α-amino-γ-cyanobutanoic acid backbone. A prominent and effective method for achieving high stereoselectivity is through the use of chiral auxiliaries. One such approach involves the asymmetric alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. mdpi.comresearchgate.net

This methodology utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex then undergoes diastereoselective alkylation with a suitable electrophile, in this case, a haloacetonitrile, to introduce the cyanomethyl group at the α-position of the glycine. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. mdpi.comresearchgate.net

A general representation of this synthetic approach is outlined below:

| Step | Description | Key Reagents/Conditions |

| 1 | Formation of the Chiral Ni(II) Complex | Glycine, Chiral Auxiliary (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide), Ni(NO₃)₂·6H₂O, Base (e.g., KOH) |

| 2 | Diastereoselective Alkylation | Ni(II)-Glycine Schiff Base Complex, Haloacetonitrile (e.g., bromoacetonitrile (B46782) or iodoacetonitrile), Base (e.g., KOH or other non-nucleophilic base) in an organic solvent (e.g., DMF) |

| 3 | Disassembly of the Complex | Acidic conditions (e.g., HCl in DME/water) to release the α-amino-γ-cyanobutanoic acid and recover the chiral auxiliary. |

| 4 | N-Fmoc Protection | The resulting amino acid is then protected with an Fmoc group (details in section 2.2). |

The stereochemical outcome of the alkylation is dictated by the chirality of the auxiliary ligand. For the synthesis of the (S)-enantiomer of 2-amino-4-cyanobutanoic acid, the corresponding (S)-chiral auxiliary is typically employed. The high diastereoselectivity arises from the rigid, planar structure of the Ni(II) complex, which effectively shields one face of the glycine enolate, allowing the alkylating agent to approach from the less sterically hindered face. researchgate.net

N-Protection Methodologies for Fmoc-Amino Acids

The protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group is a crucial step in preparing the final compound for applications such as solid-phase peptide synthesis. The Fmoc group is favored due to its stability under acidic conditions and its facile removal with a mild base, typically piperidine (B6355638). semanticscholar.org

Utilization of Fmoc-OSu and Fmoc-Cl Reagents

Two of the most common reagents for the introduction of the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Both reagents react with the amino group of the amino acid to form a stable carbamate (B1207046) linkage.

Fmoc-Cl: This reagent is highly reactive but is also sensitive to moisture. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline solution (e.g., sodium bicarbonate or sodium carbonate) and an organic cosolvent (e.g., dioxane or acetone) to solubilize the reactants.

Fmoc-OSu: This reagent is a stable, crystalline solid that is less sensitive to hydrolysis than Fmoc-Cl. It is widely used for Fmoc protection in both aqueous and organic media. The reactions are generally cleaner, with fewer side products compared to those using Fmoc-Cl.

| Reagent | Advantages | Disadvantages | Typical Reaction Conditions |

| Fmoc-Cl | High reactivity | Moisture sensitive, can lead to side products | Aqueous NaHCO₃ or Na₂CO₃ with an organic cosolvent (e.g., dioxane) |

| Fmoc-OSu | Stable solid, cleaner reactions | Less reactive than Fmoc-Cl | Similar to Fmoc-Cl, or in organic solvents with a base (e.g., triethylamine (B128534), DIEA) |

Development of Improved Fmoc Protection Protocols in Aqueous and Organic Media

Significant research has been dedicated to optimizing Fmoc protection protocols to improve yields, reduce reaction times, and enhance the environmental friendliness of the process.

Aqueous Media: The use of aqueous solvent systems is often preferred for its low cost, safety, and reduced environmental impact. For the Fmoc protection of amino acids, a biphasic system of water and a water-miscible organic solvent like dioxane, acetone, or acetonitrile (B52724) is commonly employed. The pH of the aqueous phase is maintained in the range of 8.5-9.5 using a base such as sodium bicarbonate or sodium carbonate to ensure the amino group is deprotonated and nucleophilic.

Organic Media: In cases where the amino acid has poor water solubility, Fmoc protection can be carried out in organic solvents. A common system involves dissolving the amino acid in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) with an organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to facilitate the reaction with Fmoc-OSu or Fmoc-Cl.

Large-Scale Synthesis Considerations for Fmoc-Protected Non-Proteogenic Amino Acids

The transition from laboratory-scale synthesis to large-scale industrial production of Fmoc-protected non-proteogenic amino acids presents several challenges. Key considerations include cost-effectiveness, safety, scalability of the reaction conditions, and purification of the final product.

For large-scale synthesis, Fmoc-OSu is often the reagent of choice due to its stability and ease of handling. mdpi.com The reaction conditions are typically optimized to minimize the use of expensive and hazardous reagents and solvents. Purification on a large scale often relies on crystallization rather than chromatography. The crude Fmoc-amino acid is precipitated from the reaction mixture by acidification, collected by filtration, and then purified by recrystallization from a suitable solvent system, such as ethanol/water. mdpi.com

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is of significant interest for structure-activity relationship (SAR) studies in drug discovery. This involves modifying the stereochemistry at the α-carbon or altering the structure of the cyanobutanoic acid side chain.

Exploration of Cyanobutanoic Acid Derivatives with Varied Stereochemistry

The stereochemistry at the α-carbon is crucial for the biological activity of amino acids and their derivatives. The synthesis of the (R)-enantiomer of 2-(Fmoc-amino)-4-cyanobutanoic acid can be achieved by employing the enantiomeric chiral auxiliary in the asymmetric synthesis described in section 2.1. For instance, using an (R)-configured chiral ligand in the Ni(II) complex-mediated alkylation would lead to the preferential formation of the (R)-amino acid.

Alternatively, chiral pool synthesis offers a route to various stereoisomers. Natural amino acids with existing stereocenters can be used as starting materials and chemically modified to introduce the desired functionality. For example, L-aspartic acid or L-glutamic acid, which are readily available from the chiral pool, could potentially be converted to cyanobutanoic acid derivatives through a series of functional group transformations, preserving or inverting the original stereochemistry as needed. baranlab.orgmdpi.com

Diastereoselective synthesis methods can also be employed to generate derivatives with multiple stereocenters. For instance, the diastereoselective aldolization of α-aminonitriles with chiral aldehydes can introduce a new stereocenter at the β-position, leading to β-hydroxy-γ-cyano-α-amino acid derivatives. nih.gov Subsequent chemical modifications could then provide access to a range of stereochemically diverse analogs.

Synthesis of Related Cyano-Containing Amino Acid Derivatives

The synthesis of amino acids featuring a cyano group is a critical area of bioorganic chemistry, providing building blocks for peptides and peptidomimetics with unique structural and functional properties. The nitrile group can serve as a precursor to other functional groups or act as a key pharmacophore in enzyme inhibitors. Various synthetic methodologies have been developed to introduce the cyano moiety into amino acid scaffolds.

One prominent approach is the Strecker synthesis, a classic method for producing α-amino acids. This reaction involves the treatment of an aldehyde with ammonia (B1221849) in the presence of cyanide. The process forms an α-aminonitrile intermediate, which can then be hydrolyzed to yield the desired amino acid. youtube.com This method is versatile and can be adapted to produce a wide range of amino acids by varying the starting aldehyde.

Another strategy involves the direct cyanation of a suitable precursor. For instance, the synthesis of 3-cyano-3-aza-β-amino acid derivatives has been achieved through the reaction of hydrazinoacetic acid derivatives with cyanogen (B1215507) bromide. nih.gov This method allows for the introduction of a cyano group onto a nitrogen atom within the amino acid backbone, creating aza-amino acid analogs. nih.gov

Multicomponent reactions also offer an efficient pathway to cyano-containing heterocyclic structures that incorporate an amino group. For example, a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and malononitrile (B47326) can be used to synthesize 2-amino-3-cyano-4H-pyran derivatives. growingscience.com Similarly, reactions involving aryl aldehydes, acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net While these products are not strictly linear amino acids, the underlying synthetic principles demonstrate the utility of cyano-containing building blocks like malononitrile in constructing complex molecules with amino and cyano functionalities.

The following table summarizes key synthetic strategies for related cyano-containing compounds.

| Method | Key Reagents | Intermediate/Product Type | Reference |

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Aminonitrile | youtube.com |

| Electrophilic Cyanation | Hydrazinoacetic acid derivative, Cyanogen bromide | 3-Cyano-3-aza-β-amino acid | nih.gov |

| Multicomponent Reaction | Aldehyde, Malononitrile, Ethyl acetoacetate | 2-Amino-3-cyano-4H-pyran | growingscience.com |

| Multicomponent Reaction | Aldehyde, Malononitrile, Acetophenone | 2-Amino-3-cyanopyridine | researchgate.net |

Preparation of Butanoic Acid Analogs with Diverse Side-Chain Modifications (e.g., Cyclobutyl, Adamantyl)

The synthesis of butanoic acid analogs with sterically demanding and lipophilic side-chains, such as cyclobutyl and adamantyl groups, is of significant interest for creating conformationally constrained amino acids. These modified amino acids are valuable tools in medicinal chemistry for probing receptor binding sites and improving the pharmacological properties of peptides.

Cyclobutyl Analogs: The construction of amino acids with a cyclobutane (B1203170) ring often involves multi-step synthetic sequences starting from cyclic precursors. For example, the synthesis of a cyclobutane analog of glutamic acid, which features an acetic acid side chain on the cyclobutane ring, has been investigated. documentsdelivered.com The process can involve the hydrolysis of a hydantoin (B18101) intermediate, which may lead to epimerization, affecting the final stereochemistry of the substituents on the cyclobutane ring. documentsdelivered.com Such syntheses highlight the challenges in controlling stereochemistry on a rigid cyclic scaffold.

Adamantyl Analogs: The adamantyl moiety is a bulky, rigid, and lipophilic group frequently incorporated into drug candidates to enhance their properties. The synthesis of adamantane-containing amino acids can be achieved through various routes. A flow-based synthesis for 2-aminoadamantane-2-carboxylic acid has been developed, demonstrating a scalable and safe process for this unnatural, achiral amino acid. researchgate.net Other methods involve the functionalization of the adamantane (B196018) core. For instance, adamantane-2-carboxylic acid can be synthesized by the oxidative cleavage of spiro[adamantane-2,2′-oxirane]. researchgate.net This carboxylic acid can then be further functionalized. The unique, rigid geometry of the adamantane cage is often used to impart specific physiological properties by providing a bulky lipophilic scaffold. researchgate.net

The table below outlines synthetic approaches for these butanoic acid analogs.

| Side-Chain | Synthetic Approach | Key Precursor/Intermediate | Reference |

| Cyclobutyl | Multi-step synthesis from cyclic precursors | Hydantoin intermediate | documentsdelivered.com |

| Adamantyl | Flow-based synthesis | Adamantane derivatives | researchgate.net |

| Adamantyl | Oxidative cleavage of spiro-adamantane | spiro[adamantane-2,2′-oxirane] | researchgate.net |

Purification and Isolation Techniques for Fmoc-Protected Amino Acids

The purification and isolation of Fmoc-protected amino acids are critical steps to ensure high purity for subsequent use, particularly in solid-phase peptide synthesis (SPPS). The techniques employed must effectively remove unreacted starting materials, coupling reagents, and side-products while preserving the integrity of the Fmoc protecting group and any acid-labile side-chain protecting groups.

A common and effective method for purification is recrystallization or solvent washing. ajpamc.com Crude Fmoc-amino acids can be purified by dissolving or suspending them in a suitable solvent, often at an elevated temperature, followed by cooling to induce crystallization. The choice of solvent is crucial. For example, Fmoc-Gln(Trt)-OH can be purified using isopropyl alcohol, while toluene (B28343) is effective for purifying Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Lys(Boc)-OH. ajpamc.com The purified solid is then typically isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. ajpamc.com

Following synthesis or cleavage from a solid support, the isolation of the Fmoc-amino acid from the reaction mixture is often achieved by precipitation. A widely used technique involves concentrating the reaction solution (e.g., a trifluoroacetic acid (TFA) cleavage cocktail) and then adding it dropwise to a large volume of cold, peroxide-free anhydrous diethyl ether. thermofisher.comsigmaaldrich.com The Fmoc-amino acid, being less soluble in ether, precipitates out of the solution and can be collected by filtration or centrifugation. thermofisher.com For maximum recovery, the ether-peptide mixture can be incubated at low temperatures (e.g., 4°C) overnight. thermofisher.com

It is important to note that the Fmoc group is base-labile and is typically removed using a secondary amine like piperidine in a polar solvent such as N,N-dimethylformamide (DMF). researchgate.net Therefore, purification techniques must avoid basic conditions to prevent premature deprotection. The stability of the Fmoc group to acidic conditions allows for the use of reagents like TFA to remove other protecting groups (e.g., Boc, OtBu) or to cleave the product from certain resins, forming the basis of orthogonal protection strategies. sigmaaldrich.comomizzur.com

The table below summarizes common purification and isolation techniques.

| Technique | Procedure | Typical Solvents/Reagents | Purpose | Reference |

| Solvent Washing/Recrystallization | Stirring the crude product in a solvent, followed by filtration. | Isopropyl Alcohol, Toluene | Removal of soluble impurities | ajpamc.com |

| Ether Precipitation | Adding the concentrated product solution to cold diethyl ether. | Diethyl Ether, Trifluoroacetic Acid (TFA) | Isolation of the final product from the cleavage mixture | thermofisher.comsigmaaldrich.com |

| Extraction | Liquid-liquid extraction to separate the product from by-products. | Diethyl Ether, Aqueous solutions | Removal of reaction by-products like dibenzofulvene adducts | rsc.org |

Chemical Reactivity and Derivatization of S 2 Fmoc Amino 4 Cyanobutanoic Acid

Reactivity of the Nitrile Functionality

The side-chain nitrile group (–C≡N) is a cornerstone of the molecule's utility, offering a gateway to numerous chemical transformations. The presence of the electron-withdrawing nitrogen atom and the triple bond imparts unique reactivity, allowing it to act as both a nucleophile and an electrophile. researchgate.net This dual reactivity is harnessed for the synthesis of diverse functional groups, including amines, amides, and various heterocyclic systems. researchgate.netorganic-chemistry.org

A critical aspect of utilizing (S)-2-(Fmoc-amino)-4-cyanobutanoic acid is the ability to perform chemo- and regioselective reactions on the nitrile group without disturbing the Fmoc-protecting group or the carboxylic acid. Chemoselectivity ensures that reagents target only the cyano functionality, which is essential for controlled synthetic pathways. The nitrile group can undergo a variety of selective transformations, including hydration, reduction, and cycloaddition reactions. researchgate.net The choice of reaction conditions is paramount to preserving the integrity of the Fmoc and carboxyl groups, which are sensitive to harsh basic or acidic conditions, respectively. For instance, transformations are typically designed to proceed under neutral or mildly acidic/basic conditions to which the Fmoc group is tolerant.

The selective hydration of the nitrile functionality provides a direct route to Fmoc-protected L-glutamine and its analogs. Glutamine is a crucial amino acid in cellular metabolism, and its analogs are valuable tools for studying biological processes and for developing therapeutic agents, particularly in oncology. rsc.orgnih.gov The conversion of the nitrile to a primary amide (carboxamide) can be achieved under controlled conditions that avoid the hydrolysis of the Fmoc group or the peptide backbone.

This transformation is significant as it allows for the late-stage introduction of a glutamine residue into a peptide sequence. This can be advantageous in syntheses where the standard Fmoc-Gln(Trt)-OH derivative might cause solubility issues or side reactions. peptide.com For example, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[18F]fluorobutanoic acid, was designed where the nitrile could be selectively hydrolyzed to either a carboxamide (glutamine analog) or a carboxylic acid (glutamate analog) depending on the hydrolysis conditions used. rsc.orgresearchgate.net

The nitrile group readily participates in [3+2] cycloaddition reactions, most notably with azides to form 5-substituted tetrazoles. researchgate.netcore.ac.uk This reaction is a cornerstone of medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group. core.ac.ukbeilstein-journals.org Replacing a carboxylate with a tetrazole can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and maintain or improve its biological activity. core.ac.uk

The synthesis of tetrazole analogues from Nα-Fmoc protected amino nitriles is an efficient, high-yield process. core.ac.ukresearchgate.net The reaction is typically carried out by treating the nitrile with sodium azide (B81097) and a Lewis acid catalyst, such as zinc bromide, in a suitable solvent system. core.ac.uk The use of the Fmoc protecting group is advantageous as it is stable under these reaction conditions and facilitates easy isolation of the intermediate and final products. core.ac.uk Subsequent removal of the Fmoc group under mild basic conditions yields the free amino tetrazole, which can be incorporated into peptides. core.ac.ukresearchgate.net

| Reaction | Reagents | Conditions | Product | Reference |

| Tetrazole Formation | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) | Water/2-Propanol, Reflux | N-Fmoc-γ-tetrazolyl-α-aminobutyric acid | core.ac.uk |

Carboxylic Acid Derivatization for Conjugation and Linker Applications

The carboxylic acid moiety of this compound is the primary site for its incorporation into peptide chains and for conjugation to other molecules. This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. This is the fundamental reaction in solid-phase peptide synthesis (SPPS), where the activated amino acid is coupled to the N-terminus of a growing peptide chain attached to a solid support. thermofisher.com

A variety of methods exist for activating the carboxylic acid, many of which have been developed through peptide synthesis research. thermofisher.com These methods are designed to be efficient and to minimize racemization at the α-carbon. bachem.com

Common Carboxylic Acid Activation Strategies:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used to promote amide bond formation. thermofisher.comcreative-peptides.com

Active Esters: The carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines. thermofisher.com

Uronium/Aminium and Phosphonium (B103445) Salts: Reagents such as HBTU, HATU, and PyBOP are highly efficient coupling reagents that convert the carboxylic acid into a reactive O-acylisourea or related species in situ. creative-peptides.comnih.gov

Beyond peptide synthesis, this derivatization is crucial for creating molecular probes and bioconjugates. The amino acid can be attached to fluorescent dyes, biotin (B1667282) tags, or linkers for attachment to surfaces or larger biomolecules. The nitrile group remains available for subsequent orthogonal modifications after the carboxylic acid has been coupled.

Stability of the Fmoc Protecting Group under various Reaction Conditions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to modern solid-phase peptide synthesis. wikipedia.orgnih.gov Its key characteristic is its orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group and tert-butyl (tBu) side-chain protecting groups. total-synthesis.combiosynth.com This means the Fmoc group can be selectively removed with a base without cleaving the peptide from most resins or removing acid-labile side-chain protection. nih.govbiosynth.com

The Fmoc group is exceptionally stable under acidic conditions, tolerating reagents like trifluoroacetic acid (TFA) that are used for Boc-group removal and for the final cleavage of the peptide from the resin. total-synthesis.comsigmaaldrich.com Cleavage of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a mild base, most commonly a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de The deprotection is rapid, and the dibenzofulvene byproduct can be scavenged by the piperidine to prevent side reactions. nih.gov Alternative, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can also be employed, particularly in cases where piperidine may cause side reactions. iris-biotech.de

| Condition | Stability of Fmoc Group | Common Reagents |

| Basic | Labile | 20% Piperidine in DMF; DBU |

| Acidic | Stable | Trifluoroacetic Acid (TFA) |

| Hydrogenolysis | Quasi-stable | H₂, Pd/C (less reactive than Cbz) |

| Nucleophilic | Stable | Hydrazine (used for linker cleavage) |

During the coupling step of peptide synthesis, the Fmoc group must remain intact while the carboxylic acid is activated. Modern coupling reagents are designed to be highly efficient at forming peptide bonds quickly and with minimal side reactions, and they are fully compatible with the Fmoc protection strategy. creative-peptides.commerckmillipore.com These reagents activate the carboxylic acid in the presence of the Fmoc-protected amine without causing premature deprotection.

Uronium and phosphonium salt-based reagents are among the most effective and widely used in Fmoc-SPPS. bachem.comnih.gov They function rapidly and help suppress racemization during the activation step. bachem.com

Below is a table of common coupling reagents used in Fmoc-based peptide synthesis, all of which are compatible with the Fmoc protecting group under standard coupling conditions.

| Reagent Class | Reagent Name | Full Name | Key Features |

| Uronium/Aminium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, high efficiency, stable intermediates. creative-peptides.comnih.gov |

| Uronium/Aminium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for difficult couplings and N-methyl amino acids. bachem.commerckmillipore.com |

| Uronium/Aminium | HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High reactivity, good compromise between reactivity and cost. acs.org |

| Uronium/Aminium | COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | High coupling efficiency, improved safety profile (non-explosive). bachem.comacs.org |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate | Effective coupling reagent, less allergenic than some uronium salts. |

| Carbodiimide | DCC/DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | Classic coupling reagents, often used with additives like HOBt to reduce side reactions. creative-peptides.com |

The choice of coupling reagent can depend on the specific amino acids being coupled, with reagents like HATU being preferred for sterically hindered residues. merckmillipore.com The compatibility of these powerful activating agents with the Fmoc group is a fundamental reason for the success and widespread adoption of the Fmoc/tBu strategy in peptide synthesis. nih.gov

Applications As a Building Block in Advanced Molecular Construction

Incorporation into Peptidic Architectures via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support. nih.gov The use of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid within this framework allows for the precise insertion of a glutamine precursor, which can later be hydrated, or for the introduction of the cyano group itself as a unique functional handle.

The incorporation of non-canonical or unnatural amino acids (UNAAs) into peptide chains is a powerful strategy to enhance the properties of natural peptides, such as proteolytic stability and binding affinity. nih.gov The primary method for achieving this is through chemical synthesis, particularly Fmoc-based SPPS. altabioscience.comnih.gov

The general cycle for incorporating an amino acid like this compound via SPPS involves several key steps:

Resin Preparation: The synthesis begins with a solid support (resin), often pre-loaded with the first amino acid of the sequence. uci.edu

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of a secondary amine like piperidine (B6355638) in an organic solvent. uci.edumerckmillipore.com This exposes a free amine group.

Activation and Coupling: The carboxylic acid of the incoming amino acid, in this case this compound, is activated using a coupling reagent. chempep.com This activated species then reacts with the free amine on the resin to form a new peptide bond. altabioscience.com

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. The cyano side chain of this compound is stable to the standard conditions of Fmoc-SPPS, allowing for its seamless integration into the growing peptide chain.

| Step | Description | Common Reagents |

| Deprotection | Removal of the temporary Nα-Fmoc group. | 20% Piperidine in DMF |

| Activation | Conversion of the carboxylic acid to a more reactive species. | HBTU, HATU, TBTU, DCC/HOBt |

| Coupling | Formation of the amide (peptide) bond. | Activated amino acid, DIPEA (base) |

| Washing | Removal of soluble reagents and byproducts. | DMF, DCM |

This interactive table summarizes the key stages in a standard Fmoc-SPPS cycle used to incorporate amino acids.

While this compound is a derivative of glutamic acid, a similar side reaction known as glutarimide (B196013) formation can occur with glutamic acid (Glu) residues. stackexchange.com This reaction, which forms a six-membered ring, is also sequence-dependent and can disrupt the synthesis of the target peptide. stackexchange.com

The use of this compound provides a strategic advantage by circumventing issues related to the direct incorporation of glutamine (Gln). The side-chain amide of glutamine can undergo dehydration to a nitrile under certain coupling conditions, or other side reactions. By incorporating the stable cyano precursor, these side reactions are avoided. The nitrile can be maintained in the final peptide or can be selectively hydrated to the corresponding amide post-synthetically to yield the glutamine residue. This approach offers a cleaner synthesis pathway for glutamine-containing peptides.

| Challenge | Description | Solution Offered by Cyano-Derivative |

| Aspartimide Formation | Base-promoted cyclization of Asp residues leading to byproducts. nih.gov | N/A (Related to Aspartic Acid) |

| Glutarimide Formation | Cyclization of Glu residues, analogous to aspartimide formation. stackexchange.com | The cyano group is not susceptible to this cyclization, preventing the side reaction. |

| Gln Side Reactions | Dehydration of the side-chain amide of Glutamine during synthesis. | The cyano group serves as a stable precursor, which can be hydrated to the amide post-synthesis. |

This table outlines common SPPS challenges and how using a cyanobutanoic acid derivative can mitigate them.

The formation of a peptide bond is a nucleophilic addition-elimination reaction. khanacademy.org In SPPS, the carboxyl group of the incoming Fmoc-protected amino acid is activated to make it more electrophilic. This is typically achieved using coupling reagents like uronium/aminium salts (e.g., HBTU, HATU) or carbodiimides (e.g., DCC). chempep.com

The mechanism proceeds as follows:

Activation: The coupling reagent reacts with the carboxylic acid of Fmoc-(S)-2-amino-4-cyanobutanoic acid to form a highly reactive intermediate, such as an active ester. youtube.com

Nucleophilic Attack: The free N-terminal amine of the peptide chain attached to the solid support acts as a nucleophile, attacking the activated carbonyl carbon of the cyanobutanoic acid derivative.

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the activating group as a stable leaving group (e.g., HOBt). This results in the formation of the new peptide bond. khanacademy.org

The cyano group (C≡N) in the side chain of this compound does not interfere with this process. It is chemically inert to the standard reagents and conditions used for peptide bond formation, ensuring that the integrity of the side chain is maintained throughout the synthesis.

Design and Synthesis of Peptide and Peptidomimetic Libraries

The ability to introduce unique chemical functionalities into peptides is essential for drug discovery. This compound is a valuable building block for creating libraries of peptides and peptidomimetics with diverse properties.

Combinatorial chemistry aims to generate large numbers of structurally diverse compounds, known as libraries, which can then be screened for biological activity. nih.gov Unnatural amino acids are key tools in this process, as they expand the chemical space that can be explored beyond the 20 proteinogenic amino acids. nih.gov

The incorporation of this compound into a peptide library offers several advantages:

Structural Diversity: The linear, rigid nature of the cyano group introduces a unique steric and electronic profile compared to natural amino acid side chains.

Post-Synthetic Modification: The nitrile functionality is a versatile chemical handle that can be transformed into other groups after the peptide has been synthesized. For example, it can be reduced to a primary amine or hydrolyzed to a carboxylic acid or amide, dramatically increasing the diversity of the library from a single initial synthesis.

Peptidomimetic Scaffolds: This amino acid can be used to create peptidomimetics, which are compounds designed to mimic natural peptides but with improved properties like stability and bioavailability. nih.govnih.gov

This approach has been successfully used to discover novel ligands for various biological targets. researchgate.net

Short peptides (typically fewer than 20 residues) are attractive candidates for therapeutics due to their high specificity and low toxicity. nih.govexplorationpub.comreading.ac.uk However, they often suffer from poor metabolic stability. Incorporating unnatural amino acids like this compound is a proven strategy to overcome this limitation and fine-tune the ligand's properties.

The cyano group can:

Influence Conformation: It can act as a hydrogen bond acceptor and introduce specific conformational constraints on the peptide backbone, locking it into a bioactive shape.

Enhance Binding: The electronic properties of the nitrile can contribute to binding interactions with a target receptor.

Block Proteolysis: The presence of an unnatural structure near a cleavage site can hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in vivo.

By systematically replacing natural amino acids with this cyano-functionalized analog, researchers can develop novel short-chain peptide ligands with enhanced potency, selectivity, and drug-like properties. nih.gov

Synthesis of Branched and Cyclic Peptides

The conformational flexibility of linear peptides often limits their biological activity and stability. Introducing structural constraints through branching or cyclization can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity, selectivity, and resistance to degradation. This compound serves as an invaluable precursor for creating such constrained structures due to the versatile reactivity of its nitrile side chain.

Side-chain to side-chain cyclization is a common strategy to produce conformationally constrained peptides. nih.gov The cyano group of this compound can be chemically transformed into either a primary amine or a carboxylic acid, enabling the formation of stable lactam bridges with other amino acid side chains.

Reduction to Amine: The nitrile group can be reduced to a primary amine using standard reducing agents. This newly formed amino group can then form an amide bond with the side-chain carboxyl group of an acidic amino acid, such as aspartic acid or glutamic acid, already present in the peptide sequence. This intramolecular reaction creates a stable lactam bridge, a common feature in many bioactive cyclic peptides. nih.gov

Hydrolysis to Carboxylic Acid: Alternatively, the nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. nih.gov This creates a new acidic residue within the peptide, which can then be coupled with the side-chain amine of a basic amino acid like lysine (B10760008) or ornithine to form a different lactam bridge.

These transformations provide a "latent" functionality that is stable throughout standard Fmoc-SPPS but can be selectively converted post-synthesis to facilitate cyclization. This orthogonality is crucial for the synthesis of complex cyclic structures. nih.gov

Table 1: Potential Chemical Transformations of the Cyano Side Chain for Peptide Cyclization

| Transformation | Reagents/Conditions | Resulting Functional Group | Cyclization Partner (Side Chain) |

|---|---|---|---|

| Reduction | H₂, Pd/C; LiAlH₄; or other suitable reducing agents | Primary Amine (-CH₂-NH₂) | Aspartic acid, Glutamic acid (-COOH) |

| Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) with heating | Carboxylic Acid (-COOH) | Lysine, Ornithine (-NH₂) |

Beyond simple cyclization, the synthetic utility of the cyano group allows for the creation of more complex, functionalized peptide scaffolds. By incorporating this compound, a branching point can be introduced into a peptide.

For instance, after converting the nitrile to a primary amine, this new nucleophilic site can be used to initiate the synthesis of a second, distinct peptide chain, resulting in a branched peptide. Such structures are used to mimic complex protein epitopes or to create multivalent ligands that can engage multiple receptors simultaneously, leading to enhanced biological activity.

Furthermore, the nitrile group itself can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netacs.org This "click chemistry" approach allows for the efficient and specific attachment of various functionalities—like imaging agents, polymers, or other peptides—to the peptide backbone, creating highly functionalized and well-defined molecular scaffolds. wikipedia.org

Role in the Synthesis of Proteolysis-Resistant Peptides and Enzyme Inhibitors

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. Incorporating non-natural amino acids is a key strategy to enhance metabolic stability. nih.gov Moreover, the unique electronic properties of the nitrile group make this compound a valuable component in the design of potent enzyme inhibitors.

Peptides containing a nitrile group have been identified as effective reversible covalent inhibitors, particularly for cysteine proteases. frontiersin.orgnih.gov The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiol on the electrophilic carbon of the nitrile. frontiersin.orgtandfonline.com This forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. tandfonline.com Because this bond formation is reversible, it can lead to potent inhibition with reduced risks of off-target effects compared to irreversible inhibitors. frontiersin.org

The incorporation of this compound into a peptide sequence designed to bind the active site of a target cysteine protease can thus transform the peptide into a mechanism-based inhibitor. This strategy has been explored for various cathepsins and other proteases implicated in a range of diseases. nih.gov The nitrile acts as a "warhead," providing a specific chemical mechanism for inhibition while the surrounding peptide sequence provides binding affinity and selectivity for the target enzyme. nih.gov

Table 2: Nitrile-Based Enzyme Inhibition

| Enzyme Class | Inhibitor Type | Mechanism of Action | Resulting Adduct |

|---|---|---|---|

| Cysteine Proteases | Reversible Covalent | Nucleophilic attack by the active site cysteine thiol on the nitrile carbon. frontiersin.org | Covalent thioimidate. tandfonline.com |

| Serine Proteases | Reversible Covalent | Nucleophilic attack by the active site serine hydroxyl on the nitrile carbon. nih.gov | Covalent imidate. nih.gov |

Utilization in PROTAC Synthesis and Other Conjugation Applications

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govsigmaaldrich.com A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. The nature of the linker is critical for the efficacy of the PROTAC. nih.gov

This compound is well-suited for use in PROTAC linkers. As an amino acid derivative, it can be readily incorporated into peptide-based linkers or used as a building block for more traditional alkyl/PEG linkers. nih.govbroadpharm.com The Fmoc-protected amine allows for standard coupling chemistries, while the terminal carboxylic acid can be attached to the E3 ligase ligand or the target-binding ligand. The alkyl chain of the cyanobutanoic side chain provides spacing and flexibility, which are crucial for the proper formation of the ternary complex (Target-PROTAC-E3 Ligase). nih.gov

The side-chain cyano group offers an additional point for modification or conjugation. It can serve as a chemical handle for attaching other molecules, such as solubility enhancers, fluorescent dyes for imaging studies, or other payload molecules. altabioscience.comirbm.com This is typically achieved through bioorthogonal reactions, which are chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org For example, the nitrile group can be converted to a nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with an alkyne—a type of click chemistry—to form a stable isoxazole (B147169) ring. acs.org This allows for the specific and efficient conjugation of the peptide or PROTAC to another molecule bearing an alkyne group.

Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules, including (S)-2-(Fmoc-amino)-4-cyanobutanoic acid. It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous confirmation of the compound's constitution. Beyond simple structure confirmation, NMR is crucial for studying dynamic processes and three-dimensional structure in solution. azom.com

A notable characteristic of N-acyl amino acids, including Fmoc-protected derivatives, is the restricted rotation around the carbamate (B1207046) (N-COO) and amide-like bonds. This restricted rotation is due to the partial double-bond character of the C-N bond, which can lead to the presence of distinct rotational isomers (rotamers) in solution. azom.comnih.gov These rotamers are often observable in the NMR spectrum at room temperature as separate sets of signals for the nuclei near the bond. azom.com

The rate of interconversion between these isomers is temperature-dependent. At higher temperatures, the rotation becomes faster, leading to the coalescence of the separate signals into a single, averaged signal. Variable temperature (VT) NMR studies can, therefore, be used to probe the energy barrier of this rotational process. For Fmoc-amino acids, this phenomenon can complicate spectral interpretation but also provides valuable insight into the conformational dynamics of the molecule. The presence of these isomers is a critical consideration in any detailed structural analysis. nih.gov

Table 1: Illustrative ¹H NMR Data for Rotational Isomers of an Fmoc-Amino Acid. Note: This table provides example chemical shifts (δ) in ppm for a generic Fmoc-amino acid in a solvent like DMSO-d₆ to illustrate the concept of rotamers. Actual values for this compound would require experimental determination.

| Proton | Major Rotamer (ppm) | Minor Rotamer (ppm) |

|---|---|---|

| NH | 7.90 (d) | 7.75 (d) |

| α-CH | 4.30 (m) | 4.15 (m) |

| Fmoc-CH | 4.25 (t) | 4.20 (t) |

Confirming the stereochemistry of chiral molecules is of utmost importance, particularly for amino acids used in biologically active peptides. Advanced NMR techniques are pivotal for assigning the absolute and relative stereochemistry. Two-dimensional NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the relative stereochemistry of atoms within a molecule by observing through-space correlations. nih.govacs.org

For determining the absolute configuration of the α-carbon, which is (S) in this case, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR. These agents interact with the enantiomers of a compound to form diastereomeric complexes that are distinguishable by NMR, allowing for the determination of enantiomeric purity and the assignment of the absolute configuration. Techniques like 2D NMR (COSY, HSQC, HMBC) are essential for assigning all proton and carbon signals, which is a prerequisite for more advanced stereochemical and conformational studies. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Structural Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to obtain structural information. The molecular weight of C₂₀H₁₈N₂O₄ is 350.37 g/mol . nih.govfluorochem.co.uk

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which helps to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a common soft ionization technique used for Fmoc-amino acids, as it minimizes fragmentation and typically produces the protonated molecular ion [M+H]⁺ or the deprotonated molecular ion [M-H]⁻. researchgate.netnih.gov

When coupled with liquid chromatography (LC-MS), it becomes a potent tool for analyzing complex mixtures and identifying impurities. researchgate.net Tandem mass spectrometry (MS/MS) can be used for further structural elucidation. In this technique, the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the molecule's structure, as specific fragments are characteristic of the Fmoc group and the amino acid side chain. researchgate.netnih.gov

Table 3: Key Mass Spectrometry Data for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₄ | nih.gov |

| Molecular Weight | 350.37 g/mol | nih.gov |

| Exact Mass | 350.1267 Da | nih.gov |

Mechanistic Considerations and Side Reactions in Synthesis and Application

Analysis of Racemization during Coupling and Fmoc Deprotection

Racemization, the loss of stereochemical purity at the α-carbon, is a significant concern in solid-phase peptide synthesis (SPPS), particularly for amino acids with electron-withdrawing side chains. mdpi.com (S)-2-(Fmoc-amino)-4-cyanobutanoic acid is susceptible to racemization during two critical steps: carboxyl group activation for coupling and base-mediated Fmoc-group deprotection. nih.govmdpi.com

The primary mechanism for racemization during the coupling step is the formation of a 5(4H)-oxazolone intermediate. mdpi.comresearchgate.net This process is initiated by the activation of the C-terminal carboxylic acid. The activated acid can undergo intramolecular cyclization, where the backbone amide oxygen attacks the activated carboxyl group. This cyclization forms the planar oxazolone (B7731731) ring, which allows for the easy abstraction of the α-proton, leading to a loss of chirality. nih.govresearchgate.netnih.gov The strongly electron-withdrawing nature of the cyano group in this compound exacerbates this issue by increasing the acidity of the α-proton, making it more susceptible to abstraction by bases present in the coupling mixture, such as N,N-diisopropylethylamine (DIPEA). mdpi.comluxembourg-bio.com

Factors Influencing Racemization during Coupling:

Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization. nih.gov Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can promote racemization if used without additives, whereas aminium/uronium reagents like HATU can also lead to racemization, particularly with sensitive amino acids. luxembourg-bio.comacs.org

Additives: The addition of hydroxylamine (B1172632) derivatives such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (OxymaPure) is a standard strategy to suppress racemization. peptide.commdpi.combachem.com These additives react with the activated amino acid to form active esters that are more reactive towards the amine component than towards intramolecular oxazolone formation. mdpi.com

Base: The type and concentration of the base used can influence racemization. Weaker, sterically hindered bases like 2,4,6-collidine are sometimes preferred over DIPEA to minimize proton abstraction. luxembourg-bio.com

Pre-activation Time: Prolonged pre-activation of the amino acid before its addition to the resin can increase the risk of oxazolone formation and subsequent racemization. acs.org

Fmoc deprotection, typically carried out with a solution of piperidine (B6355638) in DMF, is another step where racemization can occur, although it is generally considered less problematic than the coupling step for most amino acids. mdpi.comembrapa.br The basic conditions required to cleave the Fmoc group can directly abstract the acidic α-proton, leading to a carbanion intermediate that can be re-protonated from either face, resulting in racemization. mdpi.comresearchgate.net For amino acids with highly acidic α-protons, this direct enolization pathway is a tangible risk. mdpi.com

Table 1: Influence of Coupling Conditions on Racemization

| Coupling Reagent | Additive | Base | Relative Racemization Risk |

|---|---|---|---|

| DIC | None | DIPEA | High |

| DIC | HOBt | DIPEA | Low |

| DIC | OxymaPure | DIPEA | Very Low |

| HATU | None | DIPEA | Moderate-High |

| HATU | HOAt (intrinsic) | DIPEA | Low-Moderate |

| COMU | OxymaPure (intrinsic) | TMP / DMP | Very Low |

Formation of Undesired Byproducts during Nitrile Transformations

The cyano group in the side chain of this compound is a versatile functional handle, but its transformations can lead to undesired byproducts. masterorganicchemistry.com The primary reactions involving the nitrile group are hydrolysis and reduction. libretexts.org

Hydrolysis: Under acidic or basic conditions, especially during prolonged synthesis or harsh cleavage protocols, the nitrile group can be partially or fully hydrolyzed. libretexts.orglibretexts.org

Partial Hydrolysis: Leads to the formation of a primary amide (-(CH₂)₂-CONH₂). This introduces an unwanted modification that changes the polarity and hydrogen-bonding capacity of the side chain. thieme-connect.de

Complete Hydrolysis: Results in the formation of a carboxylic acid (-(CH₂)₂-COOH), converting the residue into a glutamic acid analog. This introduces a negative charge at physiological pH, drastically altering the peptide's properties. libretexts.orglibretexts.org

The hydrolysis can be catalyzed by strong acids (like trifluoroacetic acid used in cleavage) or bases (like piperidine used for deprotection), although the conditions for Fmoc-SPPS are generally mild enough to prevent significant hydrolysis if exposure times are minimized. bibliomed.orgresearchgate.net

Reduction: If the peptide synthesis strategy involves a reduction step, for example, to convert the nitrile to a primary amine (-(CH₂)₃-NH₂), incomplete reduction or over-reduction can occur.

Incomplete Reduction: Failure to fully reduce the nitrile can leave a mixture of the desired amine and the starting nitrile-containing peptide.

Intermediate Imines: Reduction of nitriles with hydride reagents like LiAlH₄ or DIBAL-H proceeds through an imine intermediate. wikipedia.orgyoutube.com If the reaction is not driven to completion or is quenched improperly, stable imine-related byproducts could potentially form.

Furthermore, reagents used for other transformations in a complex peptide could inadvertently react with the nitrile. For instance, strong nucleophiles could potentially add across the carbon-nitrogen triple bond. libretexts.orgnih.gov

Table 2: Potential Byproducts from Nitrile Side Chain Transformations

| Reaction Type | Conditions | Undesired Byproduct | Resulting Side Chain |

|---|---|---|---|

| Partial Hydrolysis | Prolonged exposure to acid/base | Amide formation | -CH₂-CH₂-CONH₂ |

| Complete Hydrolysis | Harsh acidic/basic conditions | Carboxylic acid formation | -CH₂-CH₂-COOH |

| Incomplete Reduction | Insufficient reducing agent/time | Mixture of starting material and product | -CH₂-CH₂-CN (unreacted) |

Influence of the Cyano Group on Reaction Pathways and Selectivity

The cyano group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized carbon. This property significantly influences the reactivity of this compound.

Increased Acidity of the α-Proton: The inductive effect of the cyano group, transmitted through the side chain's sigma bonds, increases the acidity of the α-proton on the peptide backbone. This enhanced acidity is a primary reason for the heightened risk of racemization via both oxazolone formation and direct enolization pathways, as the proton is more easily abstracted under basic conditions. mdpi.com

Activation of the Carboxyl Group: The electron-withdrawing nature of the side chain can slightly influence the reactivity of the carboxyl group. However, its main impact is on the stability of intermediates formed during activation, particularly the α-proton's lability.

Electrophilicity of the Nitrile Carbon: The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgresearchgate.net This property is harnessed for desired transformations, such as reduction to an amine or reaction with organometallic reagents to form ketones. libretexts.orgwikipedia.org However, it also means that strong nucleophiles present during synthesis, such as side chains of other amino acids (e.g., cysteine, lysine) or additives, could potentially react with the nitrile, although this is generally not a major side reaction under standard SPPS conditions. nih.gov

Stabilization of Anionic Intermediates: The cyano group can effectively stabilize a negative charge on an adjacent carbon through resonance and inductive effects. mdpi.com This contributes to the ease of α-proton abstraction and the stability of the resulting carbanion, which is central to the racemization mechanism.

Future Research Directions and Potential Applications in Emerging Fields

Expansion of the Chemical Space through Further Derivatization

The cyano group in (S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a chemically versatile functional handle that can be transformed into a variety of other functionalities. This capacity for derivatization allows for a significant expansion of the chemical space accessible to peptide chemists, enabling the creation of novel unnatural amino acids (UAAs) with tailored properties. These new UAAs can then be incorporated into peptides to modulate their structure, stability, and biological activity. nih.gov

Key derivatization strategies could include:

Reduction to a primary amine: The nitrile can be reduced to form (S)-2-(Fmoc-amino)-5-aminopentanoic acid, introducing a basic, positively charged side chain. This derivative could mimic natural amino acids like lysine (B10760008) and be used to enhance peptide solubility or mediate specific electrostatic interactions.

Hydrolysis to a carboxylic acid: Complete hydrolysis of the cyano group would yield a derivative with a terminal carboxylate, analogous to glutamic acid. This would introduce a negative charge, useful for forming salt bridges or coordinating with metal ions.

Conversion to a tetrazole ring: The reaction of the nitrile with an azide (B81097), such as sodium azide, can form a tetrazole ring. This five-membered heterocyclic ring is considered a bioisostere of a carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability.

Addition of nucleophiles: The cyano group can undergo addition reactions with various nucleophiles to generate more complex side-chain architectures.

These derivatization possibilities allow for the synthesis of a diverse library of building blocks from a single precursor, facilitating structure-activity relationship (SAR) studies and the rational design of peptidomimetics. mdpi.com

Table 1: Potential Derivatives of this compound and Their Properties

| Derivative Name | Functional Group | Potential Properties | Application in Peptides |

|---|---|---|---|

| (S)-2-(Fmoc-amino)-5-aminopentanoic acid | Primary Amine (-CH₂-NH₂) | Basic, positively charged, hydrophilic | Mimic of lysine, enhanced solubility, electrostatic interactions |

| (S)-2-(Fmoc-amino)hexanedioic acid | Carboxylic Acid (-COOH) | Acidic, negatively charged | Mimic of glutamic acid, metal chelation, salt bridge formation |

Integration into Novel Bio-Conjugation Methodologies

Bio-conjugation, the process of linking molecules to biomolecules like peptides, is crucial for developing diagnostics, therapeutics, and research tools. nih.gov The functional groups present in this compound and its derivatives offer significant potential for novel bio-conjugation strategies.

The primary amine generated from the reduction of the cyano group is a common site for conjugation. It can be readily coupled to carboxylic acids, activated esters, or isothiocyanates to attach a wide range of moieties, including:

Fluorophores and Quenchers: For creating probes to study protein-protein interactions or enzyme activity.

Drug Molecules: To create peptide-drug conjugates (PDCs) that target specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects. mdpi.com

Polyethylene Glycol (PEG): A process known as PEGylation, which can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis.

Furthermore, the cyano group itself, while less commonly used in bio-conjugation, could be explored in reactions like the [3+2] cycloaddition with azides to form triazoles, or other emerging bioorthogonal reactions. This would allow for highly specific modifications of peptides containing this residue.

Exploration in Material Science for Peptide-Based Polymers

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, which can form hydrogels. acs.orgnih.govresearchgate.net These peptide-based materials are of great interest in tissue engineering, drug delivery, and regenerative medicine due to their biocompatibility and tunable properties. rsc.orgnih.gov

The incorporation of this compound into short peptide sequences could lead to the formation of novel peptide-based polymers and hydrogels with unique characteristics. The nitrile side chain could influence the self-assembly process through specific intermolecular interactions, such as dipole-dipole forces, potentially altering the morphology and mechanical properties of the resulting material.

Moreover, the cyano group provides a reactive site for post-assembly modification of the polymer or hydrogel. After the material has formed, the nitrile functions can be derivatized in situ to introduce new functionalities. For example, a hydrogel could be functionalized with cell-adhesion motifs (like the RGD sequence) by converting the cyano groups to amines and then coupling the desired peptide. This approach allows for the creation of "smart" biomaterials whose properties can be chemically tailored after fabrication. nih.gov

Computational Chemistry and Molecular Modeling Studies of the Compound's Reactivity and Conformation

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules and guiding experimental design. nih.gov For this compound, computational studies can provide critical insights into its conformational preferences and reactivity.

Understanding the conformational landscape of this non-canonical amino acid is essential for designing peptides with specific three-dimensional structures. nih.gov Quantum chemical calculations can determine the preferred dihedral angles (phi, psi, and chi angles) of the residue. This information can then be used in molecular dynamics simulations to predict how the incorporation of this amino acid will affect the secondary and tertiary structure of a peptide, such as promoting or disrupting alpha-helices or beta-sheets. documentsdelivered.com

Computational studies can also elucidate the reaction mechanisms and transition states for the derivatization reactions proposed in Section 7.1. By calculating activation energies and reaction profiles, researchers can predict the feasibility of different chemical transformations and optimize reaction conditions, accelerating the development of new synthetic methodologies.

Q & A

Q. What strategies mitigate racemization during Fmoc deprotection in peptides containing this compound?

- Racemization is minimized by: (i) Using low-temperature deprotection (0–4°C) in DMF. (ii) Adding anti-racemization agents like OxymaPure®. (iii) Limiting piperidine exposure to <10 minutes per cycle .

- Data Contradiction Analysis : Some studies report racemization rates <0.1% under optimized conditions, while others observe 1–2% in longer sequences—highlighting sequence-dependent risks .

Q. How does the cyano group influence peptide stability under physiological conditions?

- The cyano group enhances metabolic stability by resisting protease cleavage but may introduce hydrophobicity, reducing solubility. Balance with polar residues (e.g., lysine) or PEGylation .

- Advanced Application : In a 2025 study, cyano-containing peptides showed 3-fold longer half-life in serum compared to non-cyano analogs, making them candidates for sustained-release drug delivery .

Analytical and Safety Considerations

Q. What analytical techniques confirm the structural integrity of this compound?

- NMR : and NMR to confirm stereochemistry and cyano placement (δ ~110–120 ppm for CN).

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]: 350.37 g/mol) .

- FTIR : Peaks at ~2250 cm (C≡N stretch) confirm cyano functionality .

Q. What safety precautions are critical when handling this compound?

- Hazards : Skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (nitrile gloves, goggles) and work in a fume hood .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.